molecular formula C25H26ClN7O2 B2847084 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 923515-29-1

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No.: B2847084
CAS No.: 923515-29-1
M. Wt: 491.98
InChI Key: SIBYNPJSVXIPLE-UHFFFAOYSA-N
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Description

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a useful research compound. Its molecular formula is C25H26ClN7O2 and its molecular weight is 491.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones derivatives have been synthesized, demonstrating antimicrobial activities. These compounds are synthesized via reactions involving chlorophenyl and other reagents, highlighting the versatility of these heterocyclic frameworks in drug design and discovery efforts (El-Agrody et al., 2001).

Antitumor Activities

Research has shown that derivatives bearing piperazine amide moiety exhibit promising antiproliferative agents against cancer cell lines, such as breast cancer cells. This indicates the potential of these compounds in the development of new anticancer drugs (Yurttaş et al., 2014).

Synthetic Versatility for Biological Applications

The synthetic versatility of certain compounds for the synthesis of triazolo[1,5-a]pyrimidines, where the reaction conditions can influence the structure and, potentially, the biological activity of the resulting compounds, has been explored. This showcases the importance of synthetic chemistry in tailoring the properties of heterocyclic compounds for specific biological applications (Zanatta et al., 2018).

Structural and Activity Relationship Studies

Conazole analogues have been synthesized and evaluated for their antimicrobial and enzyme inhibitory activities, highlighting the role of structural modification in enhancing biological activities. Such studies are crucial in the design of more effective and selective therapeutic agents (Mermer et al., 2018).

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN7O2/c1-17(2)18-3-9-21(10-4-18)35-15-22(34)31-11-13-32(14-12-31)24-23-25(28-16-27-24)33(30-29-23)20-7-5-19(26)6-8-20/h3-10,16-17H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBYNPJSVXIPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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